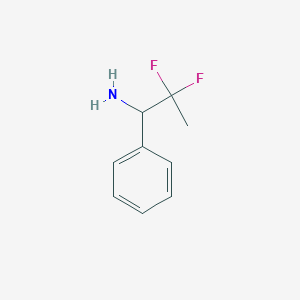![molecular formula C12H7ClN2 B12971372 2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)
2-Chlorobenzo[f]cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorobenzo[f]cinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family It is characterized by a fused ring system containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[f]cinnoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobiphenyl with phosphorus oxychloride (POCl₃) under reflux conditions. This reaction leads to the formation of the cinnoline ring system with a chlorine substituent at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-Chlorobenzo[f]cinnoline undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines to form substituted derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: Formation of polycyclic structures through intramolecular cyclization.
Common Reagents and Conditions:
Nucleophilic Substitution: Lithium dimethylamide or diethylamide in anhydrous conditions.
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substituted Derivatives: Formation of dimethylamino or diethylamino derivatives.
Oxidized Products: Formation of cinnoline N-oxides.
Reduced Products: Formation of partially or fully hydrogenated cinnoline derivatives.
科学的研究の応用
2-Chlorobenzo[f]cinnoline has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemical Probes: Employed as a chemical probe to study biological pathways and molecular interactions.
作用機序
The mechanism of action of 2-Chlorobenzo[f]cinnoline involves its interaction with specific molecular targets. In medicinal applications, it binds to DNA and inhibits the activity of topoisomerases, enzymes crucial for DNA replication and transcription . This leads to the disruption of cell division and induces apoptosis in cancer cells. Additionally, its electronic properties make it suitable for use in electronic devices, where it facilitates charge transport and emission of light .
類似化合物との比較
Cinnoline: The parent compound of the cinnoline family, lacking the chlorine substituent.
Quinoxaline: Another fused nitrogen-containing heterocycle with similar electronic properties.
Quinazoline: A related compound with a different ring fusion pattern and distinct biological activities.
Uniqueness of 2-Chlorobenzo[f]cinnoline: this compound stands out due to its chlorine substituent, which imparts unique reactivity and electronic properties. This makes it particularly valuable in applications requiring specific molecular interactions and electronic characteristics .
特性
分子式 |
C12H7ClN2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
2-chlorobenzo[f]cinnoline |
InChI |
InChI=1S/C12H7ClN2/c13-12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-15-12/h1-7H |
InChIキー |
HDYSAMXVLRLYLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(C=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




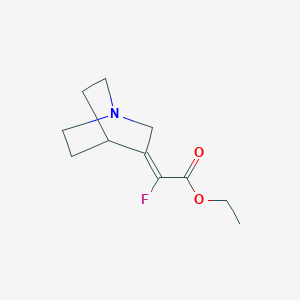


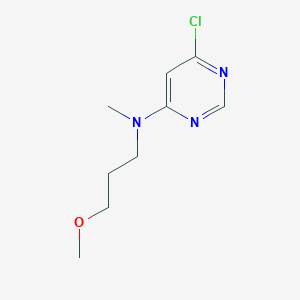
![2-Chloro-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12971331.png)

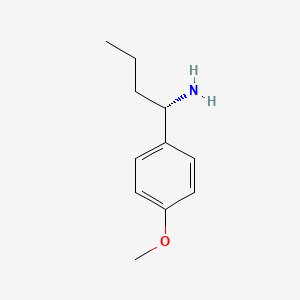
![3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971351.png)

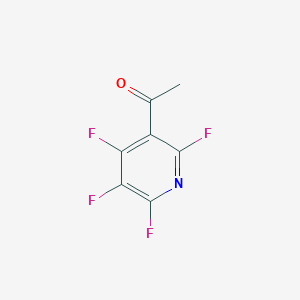
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
